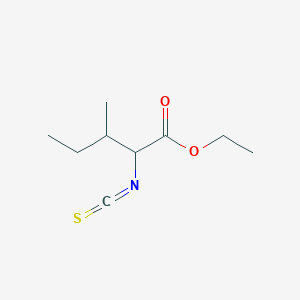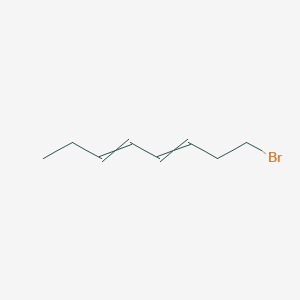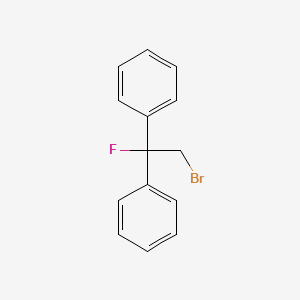
3,3,10,10-Tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,10,10-Tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane: is an organosilicon compound with the molecular formula C12H30O6Si2 . This compound is characterized by the presence of silicon, oxygen, and sulfur atoms within its structure, making it a unique and versatile chemical entity. It is primarily used in various industrial and research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,10,10-tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane typically involves the reaction of trimethoxysilane derivatives with appropriate sulfur-containing compounds. The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product. The reaction temperature and solvent choice play crucial roles in determining the yield and purity of the final compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,3,10,10-tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfur atoms in the compound to thiols or sulfides. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides and amines are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, amines; reactions are performed in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 3,3,10,10-tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins
Biology: In biological research, this compound is explored for its potential as a cross-linking agent in protein and enzyme studies. Its ability to form stable bonds with biomolecules makes it valuable in the development of bioconjugates and immobilized enzymes.
Medicine: The compound’s reactivity with thiol groups has led to investigations into its use as a drug delivery agent. By modifying the compound with therapeutic molecules, researchers aim to create targeted drug delivery systems with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound is utilized as a coupling agent in the production of composite materials. Its ability to enhance the adhesion between different phases in composites makes it valuable in the manufacturing of high-performance materials.
Mécanisme D'action
The mechanism of action of 3,3,10,10-tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane involves its interaction with various molecular targets. The compound’s methoxy groups can undergo hydrolysis, leading to the formation of silanol groups. These silanol groups can further react with other functional groups, forming stable covalent bonds. The presence of sulfur atoms allows for the formation of disulfide bonds, which are crucial in cross-linking reactions.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can form covalent bonds with thiol groups in proteins and enzymes, leading to cross-linking and stabilization.
Polymer Matrices: In polymer chemistry, the compound acts as a cross-linking agent, enhancing the mechanical properties of the resulting materials.
Comparaison Avec Des Composés Similaires
- 1,6-Bis(trimethoxysilyl)hexane
- 3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane
Comparison: While 3,3,10,10-tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane shares similarities with other organosilicon compounds, its unique combination of silicon, oxygen, and sulfur atoms sets it apart. The presence of sulfur atoms introduces additional reactivity, allowing for the formation of disulfide bonds, which are not possible with purely silicon-oxygen compounds. This makes it particularly valuable in applications requiring enhanced cross-linking and stabilization.
Propriétés
Numéro CAS |
58392-98-6 |
|---|---|
Formule moléculaire |
C10H26O6S2Si2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
trimethoxy-[2-(2-trimethoxysilylethyldisulfanyl)ethyl]silane |
InChI |
InChI=1S/C10H26O6S2Si2/c1-11-19(12-2,13-3)9-7-17-18-8-10-20(14-4,15-5)16-6/h7-10H2,1-6H3 |
Clé InChI |
JQBSHJQOBJRYIX-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCSSCC[Si](OC)(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)


![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)

![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)



![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)

